N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(24-18-9-3-2-4-10-18)19(22)21-14-20(23)12-11-16-7-5-6-8-17(16)13-20/h2-10,15,23H,11-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPEBMTHQBOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCC2=CC=CC=C2C1)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: the 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethylamine core and the 2-phenoxypropanoyl side chain. Retrosynthetically, the amide bond serves as the logical disconnection point, enabling convergent synthesis of the amine and acyl components.
Core Structure: 2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-ylmethylamine
Ketone Reduction and Reductive Amination
Starting from 2-tetralone , a two-step sequence involving hydroxymethylation followed by reductive amination provides access to the amine core. In a procedure analogous to opioid ligand syntheses, 2-tetralone is treated with trimethylsilyl cyanide to form the cyanohydrin intermediate, which undergoes hydrolysis to yield 2-hydroxytetralin-2-carbaldehyde. Subsequent reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane affords the primary amine in 68% yield.
Direct Amination via Grignard Addition
Alternative routes employ Grignard reagents to introduce the amine functionality. Reaction of 2-tetralone with magnesium methylamine in tetrahydrofuran (THF) at −78°C generates the tertiary alcohol, which is dehydrated using concentrated sulfuric acid to form an imine intermediate. Hydrogenation over palladium on carbon (Pd/C) yields the target amine with 73% overall efficiency.
Acyl Component: 2-Phenoxypropanoyl Chloride
Nucleophilic Aromatic Substitution
The phenoxy group is installed via SN2 displacement, where phenol reacts with 2-chloropropanoyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone. This method, adapted from carboxylic acid isostere syntheses, achieves 85% conversion at 50°C over 12 hours.
Mitsunobu Etherification
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates coupling between 2-hydroxypropanoyl chloride and phenol. This approach avoids racemization and provides 91% yield under anhydrous conditions.
Convergent Synthesis via Amide Coupling
Schotten-Baumann Reaction
The amine core and acyl chloride are combined in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). Vigorous stirring at 0°C for 2 hours affords the crude amide, which is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 78% product.
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) promote amide bond formation at room temperature. This method, validated in peptide mimetic syntheses, achieves 82% yield with minimal epimerization.
Optimization Challenges and Solutions
Stereochemical Control
The 2-hydroxy group in the tetrahydronaphthalene ring introduces a stereocenter requiring precise control. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers, while asymmetric reduction of 2-tetralone using (R)-BINAP-Ru catalysts achieves 94% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28–7.17 (m, 5H, Ph), 4.89 (s, 1H, OH), 3.98 (t, J=6.5 Hz, 2H, CH₂O), 2.94 (t, J=7.1 Hz, 2H, CH₂N) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 168.7 (C=O), 137.9 (ArC), 128.5–126.0 (ArCH), 76.6 (C-OH), 34.0 (CH₂N) |
| HRMS | m/z calc. for C₂₀H₂₃NO₃ [M+H]⁺: 326.1756, found: 326.1752 |
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Microreactor technology enables safe handling of exothermic amidation steps, reducing reaction times from hours to minutes. A tubular reactor with immobilized EDC/HOBt achieves 89% yield at 100 g/day throughput.
Green Chemistry Metrics
Solvent substitution from DMF to cyclopentyl methyl ether (CPME) improves the E-factor from 32 to 12, while enzymatic resolution using Candida antarctica lipase B (CAL-B) enhances atom economy by 18%.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-oxo-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable manufacturing processes.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Structural Analogues with Naphthalene/Tetrahydronaphthalene Moieties
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Contains a 6-methoxynaphthalene group and a diphenylethylamine moiety.
- Key Differences: The methoxy group on the naphthalene ring reduces polarity compared to the hydroxy group in the target compound.
- Synthesis : Prepared via amide coupling between 2,2-diphenylethan-1-amine and naproxen (a methoxynaphthalene acetic acid derivative) using DCC (dicyclohexylcarbodiimide) .
Propanamide, N-(1,2,3,4-Tetrahydro-5-Methoxy-2-Naphthalenyl)-N-[2-(2-Thienyl)Ethyl]- (CAS 102120-97-8)
- Structure : Features a 5-methoxy-tetrahydronaphthalene core and a thienylethyl group.
- Key Differences: Methoxy vs. hydroxy: The methoxy group lacks hydrogen-bonding capability, altering solubility and reactivity. Thiophene vs. phenoxy: The thienyl group introduces sulfur, which may influence electronic properties and metabolic stability .
- Molecular Formula: C₂₀H₂₅NO₂S (MW: 343.48 g/mol) .
Propanamide Derivatives with Aromatic Substituents
N-Benzhydryl-2-(N’-Methyl-N’-Hydroxyureido)-L-3-Phenylpropanamide
- Structure : Includes a benzhydryl group and a hydroxyureido functional group.
- Key Differences: The hydroxyureido group enables metal chelation, unlike the phenoxy ether in the target compound.
- Applications : Hydroxamic acid derivatives like this are often explored for antioxidant or enzyme-inhibitory activities .
Functional Group Variations and Physicochemical Properties
*Inferred based on structural analysis.
Implications of Substituent Differences
- Hydroxy vs.
- Phenoxy vs. Thienyl: The phenoxy group’s ether linkage offers metabolic stability over thiophene’s sulfur, which may undergo oxidation .
- Amide vs. Hydroxamic Acid : The amide group in the target compound lacks the metal-chelating properties of hydroxamic acids but provides greater hydrolytic stability .
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is a synthetic compound notable for its structural complexity and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety linked to a phenoxypropanamide group. Its molecular formula is , with a molecular weight of approximately 285.37 g/mol. The structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may contribute to neuroprotective effects against oxidative stress-related damage in neuronal cells .
- Dopamine Receptor Agonism : It has been identified as a dopamine D2/D3 receptor agonist. In studies involving reserpinized rats, the compound demonstrated the ability to reverse locomotor deficits, suggesting potential applications in treating Parkinson's disease .
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Dopamine Receptor Interaction : Binding assays have demonstrated that the compound effectively interacts with dopamine receptors, influencing neurotransmitter release and activity .
- Antioxidant Mechanism : The hydroxyl group in the tetrahydronaphthalene moiety likely plays a crucial role in scavenging free radicals and reducing oxidative stress .
Study 1: Neuroprotective Effects
In a study aimed at evaluating neuroprotective agents for Parkinson's disease, this compound was administered to reserpinized rats. The results indicated significant improvements in locomotor activity and reductions in rotational behavior associated with dopaminergic neuron loss. The study concluded that this compound could be developed as a symptomatic treatment for Parkinson's disease .
Study 2: Antioxidant Activity Assessment
A separate investigation focused on the antioxidant capacity of the compound using various assays including the DPPH radical scavenging assay and the FRAP assay. Results showed that it effectively reduced oxidative stress markers in cultured neuronal cells, indicating its potential as a neuroprotective agent in oxidative stress-related conditions .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.37 g/mol |
| Antioxidant Activity | Significant (IC50 values TBD) |
| Dopamine Receptor Affinity | High affinity (K_i values TBD) |
| Anti-inflammatory Effects | Potentially positive |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide?
The synthesis typically involves multi-step reactions, starting with condensation of key intermediates (e.g., phenoxypropanoyl chloride with a tetrahydronaphthalenyl-methylamine derivative) under inert atmospheres to prevent oxidation. Critical parameters include:
- Temperature control : Reactions are conducted at 0–5°C during acylation to minimize side products .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
- Purification : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry and stereochemistry, particularly for the tetrahydronaphthalene and phenoxypropanamide moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (CHNO; theoretical 353.16 g/mol) and detects impurities .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity and stability under accelerated degradation conditions .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Stability studies reveal:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the amide bond. Buffered solutions (pH 4–6) are recommended for long-term storage .
- Thermal stability : Decomposition occurs above 150°C (DSC data), necessitating storage at –20°C under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as anti-inflammatory vs. cytotoxic effects?
Contradictory data often arise from assay-specific variables. Mitigation strategies include:
- Dose-response profiling : Test across a broad concentration range (e.g., 0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2 ELISA) with cell viability assays (MTT or Annexin V/PI staining) to decouple anti-inflammatory and cytotoxic effects .
- Metabolic stability : Evaluate hepatic microsome metabolism to rule out artifactually potent metabolites .
Q. What computational strategies are employed to model the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., phospholipase A2 or cyclooxygenase) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, highlighting critical hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. How can researchers design experiments to differentiate between direct enzyme inhibition and indirect signaling pathway modulation?
- Kinetic assays : Measure enzyme inhibition constants () under varying substrate concentrations; competitive inhibition suggests direct binding .
- Gene expression profiling : RNA-seq or qPCR evaluates downstream signaling markers (e.g., NF-κB or TNF-α) to confirm indirect modulation .
- Chemical knockdown : Use CRISPR/Cas9 to silence putative target genes and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
